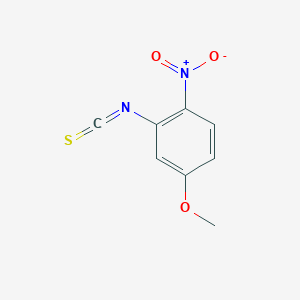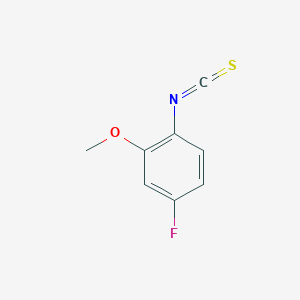
N-(2-Chloro-4-methylphenyl)-2,2,2-trifluoroacetimidoyl Chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Chloro-4-methylphenyl)-2,2,2-trifluoroacetimidoyl Chloride is a chemical compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a trifluoroacetimidoyl group attached to a chlorinated methylphenyl ring, making it a valuable reagent in organic synthesis and other chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloro-4-methylphenyl)-2,2,2-trifluoroacetimidoyl Chloride typically involves the reaction of 2-chloro-4-methylaniline with trifluoroacetic anhydride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing the production of by-products and waste .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Chloro-4-methylphenyl)-2,2,2-trifluoroacetimidoyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases such as sodium hydroxide or potassium carbonate, and nucleophiles like amines or alcohols. The reactions are typically carried out in solvents such as dichloromethane or acetonitrile under controlled temperatures .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted derivatives, while oxidation reactions may produce corresponding oxidized products .
Aplicaciones Científicas De Investigación
N-(2-Chloro-4-methylphenyl)-2,2,2-trifluoroacetimidoyl Chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(2-Chloro-4-methylphenyl)-2,2,2-trifluoroacetimidoyl Chloride involves its ability to act as an electrophile in chemical reactions. The presence of the trifluoroacetimidoyl group enhances its reactivity, allowing it to participate in various nucleophilic substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-Chloro-4-methylphenyl)methanesulfonamide
- N-(2-Chloro-4-methylphenyl)-4-methoxybenzenemethanamine
- N-(2-Chloro-4-methylphenyl)-2,2,2-trifluoroacetamide
Uniqueness
N-(2-Chloro-4-methylphenyl)-2,2,2-trifluoroacetimidoyl Chloride is unique due to the presence of the trifluoroacetimidoyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This makes it particularly valuable in specific synthetic applications and research studies .
Propiedades
Fórmula molecular |
C9H6Cl2F3N |
|---|---|
Peso molecular |
256.05 g/mol |
Nombre IUPAC |
N-(2-chloro-4-methylphenyl)-2,2,2-trifluoroethanimidoyl chloride |
InChI |
InChI=1S/C9H6Cl2F3N/c1-5-2-3-7(6(10)4-5)15-8(11)9(12,13)14/h2-4H,1H3 |
Clave InChI |
KVDWOBPKYNFTQY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)N=C(C(F)(F)F)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-bromofuro[3,2-f][1]benzofuran-8-ol](/img/structure/B13693258.png)

![2,2,2-Trifluoro-N-[4-(trifluoromethyl)phenyl]acetimidoyl Chloride](/img/structure/B13693271.png)


sulfane](/img/structure/B13693284.png)



![Bicyclo[2.2.2]octane-2,5-dicarboxylic Acid](/img/structure/B13693305.png)
